molecular formula C9H9BrN2O2 B14863268 2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

Cat. No.: B14863268
M. Wt: 257.08 g/mol
InChI Key: NJLBDGVNXTYEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a brominated furan ring and an azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Bromination of Furan: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The brominated furan and azetidine derivatives can be coupled using nucleophilic substitution or other coupling reactions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Products may include furanones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromofuran-2-yl)acetonitrile: Lacks the azetidine moiety.

    2-(3-Hydroxyazetidin-1-yl)acetonitrile: Lacks the brominated furan ring.

Uniqueness

The presence of both the brominated furan ring and the azetidine moiety in 2-(5-Bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C9H9BrN2O2/c10-9-2-1-8(14-9)7(3-11)12-4-6(13)5-12/h1-2,6-7,13H,4-5H2

InChI Key

NJLBDGVNXTYEBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=C(O2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.